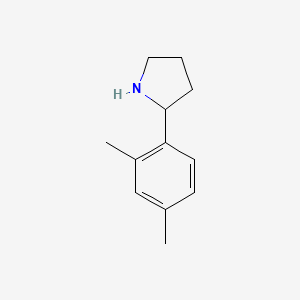
2-(2,4-Dimethylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-(2,4-Dimethylphenyl)pyrrolidine-like compounds involves multiple steps, including the formation of pyrrolidine rings and the attachment of phenyl groups at specific positions. One notable method for synthesizing related compounds involves the Hantzsch condensation reaction, which is a four-component reaction that efficiently produces 1,4-dihydropyridines, a related class of compounds. For instance, the synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyrrolidine-3,5-dicarboxylate demonstrates the use of microwave irradiation in promoting such reactions under solvent-free conditions (Zhang et al., 2009).
Molecular Structure Analysis
Molecular structure analysis is pivotal in understanding the properties and reactivity of a compound. Techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT) are commonly employed. These methods reveal insights into the compound's geometrical configuration, electronic distribution, and potential sites for reactivity. For example, the structural analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provided comprehensive insights into its molecular geometry and electronic properties through DFT calculations (Singh et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of 2-(2,4-Dimethylphenyl)pyrrolidine can be inferred from studies on similar structures. These compounds often undergo reactions typical for pyrrolidines and substituted phenyl groups, such as nucleophilic substitutions, electrophilic aromatic substitutions, and ring transformations. The presence of the nitrogen atom in the pyrrolidine ring also makes these compounds potential ligands in coordination chemistry, capable of forming complexes with various metals, which can significantly alter their chemical behavior (Schmidlin et al., 2018).
Scientific Research Applications
Synthesis and Anti-proliferative Activity
- Novel pyrrolidines linked to 1,2,3-triazole derivatives were synthesized and demonstrated significant in vitro anti-proliferative activities against human prostate cancer cells (Ince et al., 2020).
Organocatalysis in Chemical Reactions
- Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, derived from l-proline, was found to be an effective bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins (Lattanzi, 2006).
Asymmetric Hydrogenations
- The preparation of certain pyrrolidine derivatives and their application in effective asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives were described (Takahashi & Achiwa, 1989).
Epoxidation of α,β-Enones
- The asymmetric epoxidation of α,β-enones using bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol and tert-butyl hydroperoxide showed improved reactivity and enantioselectivity (Lattanzi, 2006).
Pyrrolidine Chemistry in Modern Science
- Pyrrolidines have shown significance in medicine and industry, such as in dyes or agrochemical substances. A study of pyrrolidines synthesis in [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene highlighted their importance (Żmigrodzka et al., 2022).
Antimicrobial Activity
- A novel bicyclic thiohydantoin fused to pyrrolidine compound exhibited antibacterial and antimycobacterial activity (Nural et al., 2018).
Reactions Catalyzed by Metal Complexes
- Analogues of a specific pyrrolidine derivative were prepared to demonstrate their utility in asymmetric hydrogenation of dimethyl itaconate (Inoguchi et al., 1989).
Safety and Hazards
The safety information for 2-(2,4-Dimethylphenyl)pyrrolidine indicates that it is a dangerous compound. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
properties
IUPAC Name |
2-(2,4-dimethylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-5-6-11(10(2)8-9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPALANXPTYMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCCN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


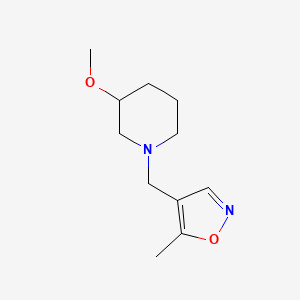
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2493180.png)
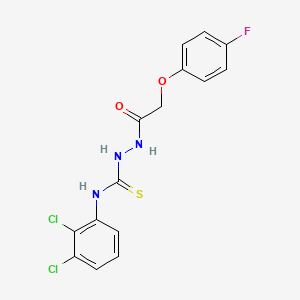
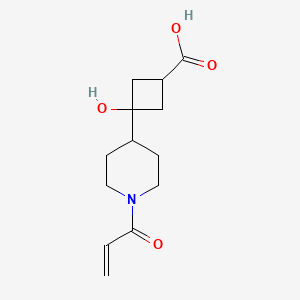
![N-(2-cyclohex-1-en-1-ylethyl)-2-{[3-(3-isopropoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2493184.png)
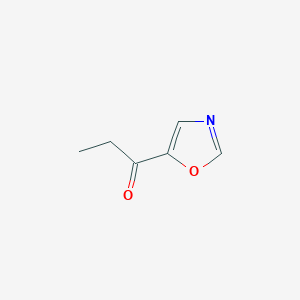
![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2493191.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2493194.png)
![3-Fluoro-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2493195.png)
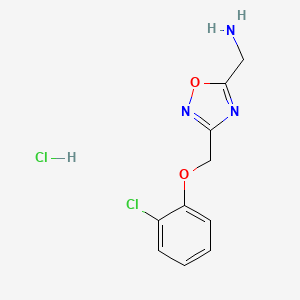

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)